Propane, 1,3-bis(octadecyloxy)-
Description
Conceptual Framework of Amphiphilic Molecules in Chemical Science
Amphiphilic molecules are chemical compounds that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This dual nature is fundamental to their behavior and function in various chemical and biological systems. The hydrophilic portion, often referred to as the "head," is typically a polar or charged group that readily interacts with water and other polar solvents. Conversely, the hydrophobic part, or "tail," consists of nonpolar groups, such as long hydrocarbon chains, that are repelled by water and prefer to associate with other nonpolar molecules. nih.gov
This inherent duality drives the self-assembly of amphiphilic molecules into organized structures when placed in a solvent. In aqueous environments, for instance, they can form micelles, bilayers, and vesicles, where the hydrophobic tails are shielded from the water, and the hydrophilic heads are exposed to it. This process is spontaneous and is a cornerstone of many biological structures, such as cell membranes, which are primarily composed of lipid bilayers. nih.gov The study of amphiphiles is crucial for understanding these natural systems and for designing new materials with tailored properties.
Structural Significance of the 1,3-Propane Core in Ether Derivatives
The flexibility of the propane (B168953) backbone allows the long alkyl chains to adopt various conformations. This conformational freedom is significant in the context of self-assembly, as it can affect how the molecules pack together to form larger structures like monolayers or bilayers. The 1,3-substitution pattern provides a distinct spacing and orientation for the alkyl chains, which can influence the stability and properties of the resulting assemblies. For instance, in the context of diether lipids found in archaea, the glycerol (B35011) backbone (a propane-1,2,3-triol derivative) is fundamental to the formation of stable membranes that can withstand extreme environments. nih.govresearchgate.net While "Propane, 1,3-bis(octadecyloxy)-" is a simpler molecule, the principles of how the core structure dictates the arrangement of the hydrophobic chains remain relevant.
Overview of Current Research Trajectories for Propane, 1,3-bis(octadecyloxy)- and Related Systems
Current research on "Propane, 1,3-bis(octadecyloxy)-" and related long-chain dialkyl ethers is primarily focused on their synthesis, physical properties, and potential applications in materials science. While specific studies on "Propane, 1,3-bis(octadecyloxy)-" are not abundant in the literature, the broader class of long-chain ethers is of significant interest.
One of the primary methods for the synthesis of such symmetrical ethers is the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide. biolinscientific.com In the case of "Propane, 1,3-bis(octadecyloxy)-", this would typically involve the reaction of 1,3-propanediol (B51772) with a reactive form of octadecanol or the reaction of an octadecyl halide with the disodium salt of 1,3-propanediol.
The physical properties of these molecules are largely dictated by their long hydrocarbon chains, which makes them waxy solids at room temperature with low solubility in water. The table below summarizes some of the computed physical and chemical properties of "Propane, 1,3-bis(octadecyloxy)-".
Table 1: Physicochemical Properties of Propane, 1,3-bis(octadecyloxy)-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C39H80O2 | nih.gov |
| Molecular Weight | 581.1 g/mol | nih.gov |
| IUPAC Name | 1-(3-octadecoxypropoxy)octadecane | nih.gov |
Research into the phase behavior of similar long-chain esters of 1,3-propanediol has shown that the chain length significantly affects their crystallization and melting properties. researchgate.net It is expected that "Propane, 1,3-bis(octadecyloxy)-" would exhibit similar complex phase behavior, which is a key area of investigation for its potential use in phase-change materials or as a structural component in more complex systems.
Interdisciplinary Relevance across Materials Chemistry and Nanotechnology
The unique amphiphilic nature of "Propane, 1,3-bis(octadecyloxy)-" and its analogs makes them highly relevant to both materials chemistry and nanotechnology. Their ability to self-assemble into ordered structures is a key feature that is exploited in these fields.
In materials chemistry, these molecules can be used as building blocks for creating novel materials with specific functionalities. For example, they can form Langmuir films, which are monolayers of molecules at an air-water interface. biolinscientific.com These films can then be transferred to solid substrates to create Langmuir-Blodgett films, which are highly ordered multilayer structures with potential applications in electronics and sensor technology. wikipedia.org The long alkyl chains provide the necessary insolubility and intermolecular interactions to form stable monolayers. nih.govresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Propane, 1,3-bis(octadecyloxy)- |
| 1,3-propanediol |
| octadecanol |
Structure
2D Structure
Properties
CAS No. |
17367-38-3 |
|---|---|
Molecular Formula |
C39H80O2 |
Molecular Weight |
581.1 g/mol |
IUPAC Name |
1-(3-octadecoxypropoxy)octadecane |
InChI |
InChI=1S/C39H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-38-35-39-41-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 |
InChI Key |
PDUZRCMQFVWVMN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCCCCCCCCCCC |
Synonyms |
1,1'-[1,3-Propanediylbis(oxy)]bisoctadecane |
Origin of Product |
United States |
Synthetic Methodologies for Propane, 1,3 Bis Octadecyloxy and Analogous Structures
Foundational Etherification Strategies
The direct formation of the ether linkages in Propane (B168953), 1,3-bis(octadecyloxy)- typically relies on well-established nucleophilic substitution reactions.
Nucleophilic Substitution Reactions with Halogenated Propane Backbones
A primary method for synthesizing symmetrical ethers involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of Propane, 1,3-bis(octadecyloxy)-, this would involve the reaction of sodium or potassium octadecyloxide with a dihalogenated propane, such as 1,3-dichloropropane (B93676) or 1,3-dibromopropane. The alkoxide, a potent nucleophile, displaces the halide ions on the propane backbone in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgpressbooks.pub This method is effective for creating symmetrical ethers from primary alkyl halides. pressbooks.pub
Williamson Ether Synthesis Approaches Utilizing Octadecyl Derivatives
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.com This reaction involves an alkoxide ion reacting with a primary alkyl halide. wikipedia.org To synthesize Propane, 1,3-bis(octadecyloxy)-, one could react sodium 1,3-propanediolate with two equivalents of an octadecyl halide, such as 1-bromooctadecane. Conversely, and more commonly, 1,3-propanediol (B51772) can be deprotonated with a strong base like sodium hydride (NaH) to form the dialkoxide, which then reacts with the octadecyl halide. pressbooks.pubyoutube.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) at temperatures ranging from 50-100°C. byjus.com It is crucial that the alkyl halide is primary to favor the SN2 mechanism and avoid elimination reactions that are prevalent with secondary and tertiary halides. youtube.commasterorganicchemistry.com
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Conditions | Product |
| 1,3-Propanediol | 1-Bromooctadecane | Sodium Hydride (NaH) | DMF | 50-100°C, 1-8 hours | Propane, 1,3-bis(octadecyloxy)- |
| Sodium Octadecyloxide | 1,3-Dichloropropane | - | Acetonitrile | 50-100°C, 1-8 hours | Propane, 1,3-bis(octadecyloxy)- |
This table presents hypothetical reaction conditions based on typical Williamson ether synthesis protocols.
Ring-Opening Reactions of Epoxide Precursors (e.g., [(octadecyloxy)methyl]oxirane)
Epoxides are three-membered cyclic ethers that are highly reactive due to ring strain. libretexts.org Their ring-opening reactions provide a powerful tool for constructing more complex molecules. libretexts.orglibretexts.org For the synthesis of related structures, an epoxide precursor such as [(octadecyloxy)methyl]oxirane (B107259) (also known as octadecyl glycidyl (B131873) ether) can be utilized. prepchem.com The synthesis of this precursor itself can be achieved by reacting stearyl alcohol with epichlorohydrin (B41342) in the presence of a phase-transfer catalyst and a base like sodium hydroxide. prepchem.com
The subsequent ring-opening of [(octadecyloxy)methyl]oxirane can be initiated by a nucleophile. Under basic or neutral conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide ring in an SN2 fashion. libretexts.orgyoutube.com For instance, reacting [(octadecyloxy)methyl]oxirane with the sodium salt of octadecanol would lead to the formation of a 1,2-disubstituted propane backbone, an isomer of the target molecule. To obtain the 1,3-disubstituted product, a different multi-step strategy would be necessary.
Multi-Step Synthesis Pathways for Functionalized Bis(octadecyloxy)propanes
More complex, functionalized, or chiral bis(octadecyloxy)propanes often require multi-step synthetic sequences starting from readily available chiral or achiral precursors.
Derivatization from Glycerol-Based Chiral or Achiral Starting Materials (e.g., 2,3-Bis(octadecyloxy)propan-1-ol)
Glycerol (B35011) and its derivatives serve as versatile starting materials for the synthesis of functionalized propanes. For example, 2,3-Bis(octadecyloxy)propan-1-ol is a known compound that can be synthesized and used as a precursor. medchemexpress.cnchemicalbook.com Starting from a protected glycerol derivative, the two hydroxyl groups at the 2 and 3 positions can be alkylated with an octadecyl halide via the Williamson ether synthesis. Subsequent deprotection of the primary hydroxyl group yields 2,3-Bis(octadecyloxy)propan-1-ol. This intermediate can then be further functionalized at the primary alcohol position. To obtain the 1,3-isomer, one would start with a glycerol derivative where the 2-hydroxyl group is protected, allowing for the alkylation of the 1 and 3 positions.
Synthesis of Pseudo-Ceramide Analogs with Octadecyloxy Moieties
Pseudo-ceramides are synthetic molecules designed to mimic the structure and function of natural ceramides, which are essential lipids in the skin's barrier. epo.orggoogle.com The synthesis of analogs featuring long-chain octadecyloxy moieties is of significant interest for cosmetic and dermatological applications. epo.org These syntheses often employ a modular approach, starting with a core scaffold molecule that is subsequently elaborated with the desired lipid chains.
A common strategy involves starting with a polyfunctional amine-containing backbone, such as 2-amino-2-hydroxymethyl-propane-1,3-diol. google.com This starting material provides the necessary hydroxyl and amine groups for further functionalization. The synthesis can be envisioned in a multi-step process where the octadecyloxy groups are introduced via an etherification reaction. For instance, after suitable protection of the amine and one or more hydroxyl groups, the remaining hydroxyls can be reacted with an octadecyl halide, such as bromooctadecane, under basic conditions to form the ether linkages. epo.org
The reaction conditions for these synthetic steps are critical. For example, one patented method describes the use of dichloromethane (B109758) as a solvent and triethylamine (B128534) as a base catalyst, with the reaction proceeding at temperatures from 0°C to room temperature over several hours. google.com The final steps would involve deprotection and acylation of the amine group to complete the pseudo-ceramide structure. The result is a molecule that possesses a molecular structure and function similar to natural ceramides, with the added benefit of being readily synthesizable. epo.orggoogle.com
Reaction Condition Optimization and Yield Enhancement
Solvent Selection and Catalytic Systems for Ether Linkage Formation
The choice of solvent and base (catalytic system) is crucial in the Williamson ether synthesis. numberanalytics.com The reaction rate is significantly influenced by the solvent's ability to solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion. numberanalytics.com Polar aprotic solvents are generally preferred for this reason.
Key Components for Ether Linkage Formation:
Alkoxide Formation: The reaction begins with the deprotonation of an alcohol (in this case, the hydroxyl groups of a propane-1,3-diol precursor) using a strong base to form a highly reactive alkoxide ion. byjus.commasterorganicchemistry.com
Nucleophilic Attack: The alkoxide ion then acts as a nucleophile, attacking the primary alkyl halide (e.g., 1-bromooctadecane) in a concerted SN2 mechanism. wikipedia.org
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly used because they effectively solvate the counter-ion of the alkoxide, leaving the nucleophile more available for reaction. byjus.comwikipedia.orgnumberanalytics.com Protic solvents can slow the reaction by solvating the alkoxide nucleophile itself. wikipedia.org
Base/Catalyst System: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for generating the alkoxide. numberanalytics.com In industrial settings, phase transfer catalysis is often employed, using catalysts like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) to enhance the solubility and reactivity of the alkoxide. wikipedia.org
The following table summarizes the impact of different solvent and base combinations on the yield of ether synthesis reactions, illustrating the importance of condition selection.
| Base | Solvent | Reported Yield (%) | Reference |
|---|---|---|---|
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 | numberanalytics.com |
| Potassium tert-Butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 | numberanalytics.com |
| Sodium Hydroxide (NaOH) | Water (H₂O) | 40 | numberanalytics.com |
Temperature and Pressure Influence on Reaction Kinetics and Selectivity
Temperature and pressure are fundamental physical parameters that can be manipulated to control the outcome of the etherification reaction. rsc.org
Temperature: Increasing the reaction temperature generally accelerates the reaction rate, as described by the Arrhenius equation. numberanalytics.comsolubilityofthings.com For a typical Williamson ether synthesis, temperatures in the range of 50 to 100 °C are common. byjus.comwikipedia.org However, excessively high temperatures can be detrimental, leading to an increase in side reactions. numberanalytics.com Since the alkoxide is a strong base, high temperatures can favor elimination (E2) reactions over the desired substitution (SN2) reaction, especially if secondary or tertiary alkyl halides were used, leading to the formation of alkenes and a reduction in ether yield. wikipedia.org
Pressure: Pressure primarily influences the kinetics of reactions involving gases, but it can also affect liquid-phase reactions. solubilityofthings.com Increasing the pressure can lead to a higher concentration of reactants, thereby increasing the frequency of molecular collisions and accelerating the reaction rate. numberanalytics.comsolubilityofthings.com While not as commonly adjusted as temperature in laboratory-scale ether synthesis, pressure can be a significant factor in industrial processes to enhance throughput. numberanalytics.com
Stereochemical Control in the Synthesis of Enantiopure Propane, 1,3-bis(octadecyloxy)- Analogs (e.g., from chiral glycerol precursors)
The synthesis of a specific enantiomer of "Propane, 1,3-bis(octadecyloxy)-" requires precise control over the stereochemistry of the central carbon atom (C2 of the propane backbone). This is achieved by starting with a chiral, non-racemic precursor, a strategy known as chiral pool synthesis.
Glycerol and its derivatives are ideal starting materials for this purpose. rsc.orgresearchgate.net A common and effective approach begins with enantiopure glycidol (B123203) or a protected form of chiral glycerol, such as (R)- or (S)-solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).
A plausible synthetic pathway is as follows:
Starting Material: Begin with commercially available (R)- or (S)-solketal.
First Etherification: Deprotonate the primary hydroxyl group using a strong base like sodium hydride (NaH) and react the resulting alkoxide with an octadecyl halide (e.g., 1-bromooctadecane). This reaction proceeds via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com
Deprotection: Remove the isopropylidene protecting group under acidic conditions to liberate the two remaining hydroxyl groups, yielding a chiral 3-(octadecyloxy)propane-1,2-diol.
Second Etherification: React the diol with a second equivalent of octadecyl halide under Williamson ether synthesis conditions. This step will etherify the remaining primary hydroxyl group. The stereocenter at C2 remains intact throughout this sequence.
The Williamson ether synthesis itself proceeds with an inversion of configuration at the electrophilic carbon. libretexts.org However, in the synthesis of "Propane, 1,3-bis(octadecyloxy)-" from a glycerol precursor, the reactions occur at the primary C1 and C3 positions, which are not stereocenters. The chirality of the final molecule is therefore dictated by the configuration of the C2 stereocenter of the starting glycerol derivative.
For more complex scenarios or when a racemic precursor must be used, an advanced technique known as Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enantioselective reaction of one enantiomer (catalyzed by an enzyme, such as a lipase) with the simultaneous racemization of the unreactive enantiomer (catalyzed by a metal complex), theoretically allowing for a 100% yield of a single, desired enantiomer from a racemic mixture. mdpi.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for Propane, 1,3 Bis Octadecyloxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For Propane (B168953), 1,3-bis(octadecyloxy)-, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the atomic framework and connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Propane, 1,3-bis(octadecyloxy)- is characterized by signals corresponding to the distinct proton environments in the molecule. Due to the molecule's symmetry, the two octadecyl chains are chemically equivalent, simplifying the spectrum. The expected signals are a triplet for the terminal methyl (CH₃) protons, a large signal for the numerous methylene (B1212753) (CH₂) protons of the long alkyl chains, a multiplet for the central methylene group of the propane linker, and a triplet for the methylene groups attached to the ether oxygens.
Based on established chemical shift values for similar long-chain ethers, the following proton signals are anticipated.
Expected ¹H NMR Chemical Shifts for Propane, 1,3-bis(octadecyloxy)-
| Chemical Shift (δ, ppm) | Assignment | Expected Multiplicity |
|---|---|---|
| ~ 0.88 | Terminal CH₃ protons of the two octadecyl chains | Triplet |
| ~ 1.25 | Bulk (CH₂)ₙ protons of the two octadecyl chains | Broad Singlet/Multiplet |
| ~ 1.57 | CH₂ protons beta to the ether oxygen on the octadecyl chains | Multiplet |
| ~ 1.83 | Central CH₂ proton of the 1,3-propane linker | Quintet |
| ~ 3.40 | CH₂ protons attached to the ether oxygens (from octadecyl chains) | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the symmetry of Propane, 1,3-bis(octadecyloxy)-, the spectrum is expected to show a limited number of signals relative to its large size. There would be distinct signals for the terminal methyl carbon, the series of methylene carbons in the alkyl chains, the carbons bonded to the ether oxygens, and the central carbon of the propane bridge. Broadband proton decoupling is typically used to simplify the spectrum, resulting in each unique carbon appearing as a singlet. nih.gov
Expected ¹³C NMR Chemical Shifts for Propane, 1,3-bis(octadecyloxy)-
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 14.1 | Terminal CH₃ carbon of octadecyl chains |
| ~ 22.7 - 32.0 | Bulk (CH₂)ₙ carbons of octadecyl chains |
| ~ 26.2 | CH₂ carbon beta to ether oxygen on octadecyl chains |
| ~ 29.7 | Central CH₂ carbon of the 1,3-propane linker |
| ~ 69.5 | CH₂ carbons of the 1,3-propane linker attached to oxygen |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment
While specific experimental 2D NMR data for Propane, 1,3-bis(octadecyloxy)- are not widely published, the application of these techniques would be crucial for definitive signal assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. It would show correlations between the terminal methyl protons (~0.88 ppm) and the adjacent methylene protons, and sequential correlations along the protons of the alkyl and propyl chains, confirming their connectivity. whitman.edu
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each carbon atom to its directly attached protons. For example, it would show a cross-peak between the carbon signal at ~14.1 ppm and the proton signal at ~0.88 ppm, definitively assigning them to the terminal methyl group. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It would be instrumental in confirming the connection between the octadecyl chains and the propane linker. For instance, an HMBC experiment would show a correlation from the CH₂ protons of the propane linker (~3.45 ppm) to the CH₂ carbon of the octadecyl chain attached to the oxygen (~71.8 ppm), and vice-versa, confirming the ether linkage. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines gas chromatography for separation with mass spectrometry for detection and is a powerful tool for identifying components in a mixture. The electron ionization (EI) used in most GC-MS systems is a high-energy technique that causes extensive fragmentation.
Analysis of Propane, 1,3-bis(octadecyloxy)- by GC-MS reveals a characteristic fragmentation pattern. While the molecular ion peak ([M]⁺) at m/z 580.6 is often of very low abundance or absent in long-chain alkanes and ethers, the fragment ions are highly informative. Data from the NIST Mass Spectrometry Data Center for this compound indicates that the most abundant fragment ion (top peak) appears at m/z 281 , with other significant peaks observed at m/z 57 and throughout the lower mass range, typical of hydrocarbon fragmentation.
The key fragmentation pathways for long-chain ethers involve cleavage of the C-O bond and α-cleavage (cleavage of the C-C bond adjacent to the oxygen).
Formation of the m/z 281 ion: This major fragment likely results from the cleavage of one of the C-O bonds, followed by a hydrogen rearrangement, or from cleavage of the propane linker. One plausible structure for this ion is the octadecyloxonium ion [C₁₈H₃₇O]⁺ or a related fragment.
Formation of hydrocarbon fragments: The presence of a peak at m/z 57 corresponds to the stable tert-butyl cation ([C₄H₉]⁺), a common fragment in the mass spectra of long-chain alkanes resulting from rearrangements and fragmentation of the alkyl chains. Other series of peaks separated by 14 mass units (corresponding to CH₂ groups) are also expected.
Key Fragments in the GC-MS Spectrum of Propane, 1,3-bis(octadecyloxy)-
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| 580.6 | [C₃₉H₈₀O₂]⁺ | Molecular Ion (Likely low abundance or absent) |
| 281 | [C₁₈H₃₇O]⁺ or related fragment | Top Peak; characteristic fragment from ether cleavage |
This combination of NMR and MS techniques allows for a full and confident structural assignment and characterization of Propane, 1,3-bis(octadecyloxy)-.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a critical tool for the precise determination of the elemental composition and for elucidating the fragmentation pathways of "Propane, 1,3-bis(octadecyloxy)-". While a complete high-resolution spectrum is not widely published, data from Gas Chromatography-Mass Spectrometry (GC-MS) is available and provides valuable information.
The PubChem database reports GC-MS data for "Propane, 1,3-bis(octadecyloxy)-" (CID 624534), indicating a molecular weight of 581.1 g/mol . nih.gov The mass spectrum shows a prominent peak at an m/z of 281. nih.gov This fragment likely corresponds to the loss of one of the octadecyl chains. The fragmentation of long-chain alkanes typically involves the cleavage of C-C bonds, leading to a series of cluster ions separated by 14 mass units (CH₂). whitman.edu For long-chain dialkoxyalkanes, fragmentation is expected to occur at the C-O ether bonds and along the alkyl chains.
In the analysis of similar long-chain ether lipids, tandem mass spectrometry (MS/MS) has proven effective in distinguishing between different types of ether linkages and identifying the constituent alkyl chains. acs.orgnih.govnih.gov For "Propane, 1,3-bis(octadecyloxy)-", HR-MS would be expected to provide the exact mass of the molecular ion [M]+, confirming its elemental formula of C₃₉H₈₀O₂. The fragmentation pattern under high-resolution conditions would reveal characteristic losses of the octadecyl groups (C₁₈H₃₇) and fragments of the propyl linker.
Table 1: Prominent GC-MS Peaks for Propane, 1,3-bis(octadecyloxy)-
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Source |
| 281 | [M - C₁₈H₃₇O - C₃H₆]⁺ or similar fragmented ion | nih.gov |
| 71 | [C₅H₁₁]⁺ | nih.gov |
| 57 | [C₄H₉]⁺ (base peak in many long-chain alkanes) | nih.govwhitman.edu |
This table is based on publicly available GC-MS data and general fragmentation patterns of long-chain hydrocarbons.
Vibrational Spectroscopy for Functional Group and Conformation Studies
Vibrational spectroscopy techniques, including Infrared (IR) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, are indispensable for identifying functional groups and studying the conformational order of "Propane, 1,3-bis(octadecyloxy)-".
The IR spectrum of "Propane, 1,3-bis(octadecyloxy)-" is characterized by the vibrational modes of its alkane chains and ether linkages. A key feature in the IR spectra of ethers is the strong C-O-C stretching vibration, which typically appears in the 1300–1000 cm⁻¹ region. acs.org For aliphatic ethers like "Propane, 1,3-bis(octadecyloxy)-", a strong, characteristic absorption band due to the asymmetric C-O-C stretch is expected around 1120 cm⁻¹.
The spectrum will also be dominated by absorptions from the long octadecyl chains. These include:
C-H stretching vibrations: Strong bands in the 2975–2845 cm⁻¹ region.
CH₂ bending (scissoring) vibrations: Around 1470-1460 cm⁻¹.
CH₃ bending (umbrella) vibrations: Near 1375 cm⁻¹.
CH₂ rocking vibrations: A characteristic band around 720 cm⁻¹ for long alkyl chains.
The absence of strong absorptions in the O-H stretching region (around 3300 cm⁻¹) and the C=O stretching region (around 1700 cm⁻¹) would confirm the purity of the ether and the absence of alcohol or carbonyl impurities.
Table 2: Expected Infrared Absorption Bands for Propane, 1,3-bis(octadecyloxy)-
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2975–2845 | C-H stretch (asymmetric and symmetric) | Strong |
| 1470–1460 | CH₂ bend (scissoring) | Medium |
| 1375 | CH₃ bend (umbrella) | Medium |
| ~1120 | C-O-C asymmetric stretch | Strong |
| ~720 | CH₂ rock | Medium-Weak |
This table is based on established IR correlation charts for aliphatic ethers and long-chain alkanes.
ATR-FTIR spectroscopy is a powerful technique for analyzing the surface of thin films or bulk samples of "Propane, 1,3-bis(octadecyloxy)-". This method is particularly useful for studying the orientation and packing of the long alkyl chains in self-assembled monolayers or at interfaces. mdpi.com The evanescent wave in ATR-FTIR probes the sample to a depth of a few micrometers, providing surface-sensitive information.
For a well-ordered, crystalline-like film of "Propane, 1,3-bis(octadecyloxy)-", the positions and shapes of the CH₂ stretching and rocking bands can indicate the conformational order. mdpi.comnih.gov In highly ordered systems with all-trans alkyl chains, the CH₂ asymmetric and symmetric stretching bands appear at lower frequencies (around 2918 and 2850 cm⁻¹, respectively) and are narrower compared to their positions in a disordered, liquid-like state. The splitting of the CH₂ rocking band around 720 cm⁻¹ can also be indicative of specific crystalline packing.
X-ray Based Techniques for Crystalline and Thin Film Structures
X-ray techniques are fundamental for determining the atomic-level structure of "Propane, 1,3-bis(octadecyloxy)-" in the solid state and for analyzing the elemental composition and chemical states at its surface.
Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule in the solid state. However, obtaining a single crystal of "Propane, 1,3-bis(octadecyloxy)-" suitable for SC-XRD is challenging due to its high conformational flexibility, as noted in the PubChem database. nih.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. For a film of "Propane, 1,3-bis(octadecyloxy)-", XPS would be expected to show peaks for carbon (C1s) and oxygen (O1s).
The high-resolution C1s spectrum can be deconvoluted to distinguish between carbon atoms in different chemical environments:
C-C/C-H: Carbon atoms in the long alkyl chains would exhibit a primary peak at a binding energy of approximately 285.0 eV.
C-O: Carbon atoms single-bonded to oxygen in the ether linkage (CH₂-O) would appear at a higher binding energy, typically shifted by about 1.5 eV, to around 286.5 eV.
The O1s spectrum would show a single major peak corresponding to the ether oxygen (C-O-C) at approximately 532.5-533.0 eV. The relative atomic concentrations of carbon and oxygen obtained from XPS can be used to verify the stoichiometry of the compound at the surface. XPS is also highly valuable for assessing the purity and cleanliness of a surface, as it can detect adventitious carbon contamination or oxidized species. mdpi.comeag.commdpi.com
Table 3: Expected XPS Binding Energies for Propane, 1,3-bis(octadecyloxy)-
| Element | Core Level | Chemical State | Expected Binding Energy (eV) |
| Carbon | C1s | C-C, C-H | ~285.0 |
| Carbon | C1s | C-O | ~286.5 |
| Oxygen | O1s | C-O-C | ~532.5 - 533.0 |
This table is based on typical binding energies for organic compounds containing these functional groups.
Surface and Interfacial Analysis for Ordered Assemblies of Propane, 1,3-bis(octadecyloxy)-
The controlled formation of ordered molecular assemblies of "Propane, 1,3-bis(octadecyloxy)-" on solid substrates is crucial for various applications. The collective properties of these assemblies are dictated by the molecular arrangement and interfacial characteristics. A suite of advanced spectroscopic and analytical techniques is employed to provide a comprehensive understanding of these properties, from the macroscopic film thickness to the specific orientation of the constituent molecules.
Optical Ellipsometry for Thin Film Thickness and Refractive Index
Optical ellipsometry is a non-destructive and highly sensitive optical technique used to determine the thickness and refractive index of thin films. It measures the change in polarization of light upon reflection from a surface. For self-assembled monolayers of long-chain alkyl compounds, analogous to "Propane, 1,3-bis(octadecyloxy)-", ellipsometry is instrumental in confirming the formation of a uniform monolayer and quantifying its thickness.
Detailed Research Findings:
In studies of self-assembled monolayers (SAMs) of alkanethiols on gold, a system analogous to "Propane, 1,3-bis(octadecyloxy)-" films, ellipsometry is a standard characterization method. The thickness of the monolayer is directly related to the length of the alkyl chains and their tilt angle with respect to the surface normal. For a well-ordered, all-trans alkyl chain, the thickness can be calculated and compared with the experimental value to assess the quality and orientation of the monolayer.
For instance, the thickness of SAMs prepared from long-chain alkanethiols has been extensively measured. harvard.edu These measurements are crucial for ensuring that a single, complete monolayer has formed. The refractive index of these films is also obtained from ellipsometric data and is typically found to be in the range of 1.45 to 1.55, consistent with organic thin films.
Table 1: Representative Ellipsometric Data for Self-Assembled Monolayers of Long-Chain Alkanethiols on Gold
| Compound | Ellipsometric Thickness (Å) |
|---|---|
| Hexadecanethiol (C16) | 20 |
| Octadecanethiol (C18) | 23 |
| Docosanethiol (C22) | 27 |
Note: This data is for alkanethiol SAMs and serves as a representative example for long-chain alkyl assemblies.
Contact Angle Goniometry for Surface Wettability Characteristics
Contact angle goniometry is a surface-sensitive technique that measures the angle at which a liquid droplet interfaces with a solid surface. This angle provides a quantitative measure of the surface's wettability, which is governed by the chemical functionality at the surface. For a film of "Propane, 1,3-bis(octadecyloxy)-", the surface will be dominated by the exposed octadecyl chains, leading to a hydrophobic character.
Detailed Research Findings:
The wettability of surfaces modified with self-assembled monolayers of long-chain alkanes is a direct reflection of the packing and orientation of the outermost molecular groups. uh.edu By measuring the contact angles of various liquids (both polar and non-polar) on the surface, the surface free energy can be determined. For a well-packed monolayer of octadecyl chains, the surface is expected to be highly non-polar and exhibit a high contact angle with water (a polar liquid) and a low contact angle with non-polar liquids like hexadecane.
The advancing and receding contact angles are often measured to characterize the hysteresis, which provides information on surface heterogeneity and roughness. uh.edu A low hysteresis is indicative of a smooth and chemically homogeneous surface, as would be expected for a well-ordered assembly of "Propane, 1,3-bis(octadecyloxy)-".
Table 2: Typical Contact Angle Measurements for Self-Assembled Monolayers with Octadecyl Chains
| Probing Liquid | Advancing Contact Angle (θa) | Receding Contact Angle (θr) |
|---|---|---|
| Water | 110-115° | 100-105° |
| Hexadecane | < 20° | < 10° |
| Glycerol (B35011) | 90-95° | 80-85° |
Note: This data is representative of surfaces terminated with octadecyl groups.
Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) for Molecular Orientation in Films
Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a highly sensitive technique for studying the molecular structure and orientation of thin films on reflective surfaces. nih.govresearchgate.netnih.gov It exploits the surface selection rule, which states that on a metal surface, only vibrational modes with a dynamic dipole moment component perpendicular to the surface are strongly absorbing. This makes PM-IRRAS an ideal tool for determining the orientation of the alkyl chains in an ordered assembly of "Propane, 1,3-bis(octadecyloxy)-".
Detailed Research Findings:
In studies of self-assembled monolayers of long-chain molecules, PM-IRRAS is used to analyze the C-H stretching vibrations of the alkyl chains. uh.eduresearchgate.net The relative intensities of the symmetric (νs) and asymmetric (νa) methylene (CH2) and methyl (CH3) stretching modes are sensitive to the conformational order and orientation of the chains. In a well-ordered, all-trans alkyl chain, the transition dipole moments of the CH2 stretching modes are oriented perpendicular to the chain axis. Therefore, the intensity of these modes will be maximized when the chains are tilted away from the surface normal.
By comparing the experimental PM-IRRAS spectrum to a simulated spectrum of a randomly oriented sample, the average tilt angle of the alkyl chains with respect to the surface normal can be calculated. For well-packed octadecyl chains, tilt angles are typically in the range of 20-30° from the surface normal. nih.gov
Table 3: PM-IRRAS Analysis of Molecular Orientation in Octadecyl Monolayers
| Vibrational Mode | Frequency (cm⁻¹) | Orientation Dependence |
|---|---|---|
| νa(CH2) | ~2918 | Intensity increases with tilt from surface normal |
| νs(CH2) | ~2850 | Intensity increases with tilt from surface normal |
| νa(CH3) | ~2965 | Intensity depends on the orientation of the terminal methyl group |
Note: Frequencies and interpretations are based on studies of long-chain alkanethiol monolayers.
Electrochemical Quartz Crystal Microbalance (eQCM) in Adsorption Process Studies
The Electrochemical Quartz Crystal Microbalance (eQCM) is a gravimetric technique that can measure mass changes on an electrode surface with nanogram sensitivity in real-time. elsevierpure.com It is particularly useful for studying the adsorption and desorption dynamics of molecules from solution onto a conductive substrate. The formation of a "Propane, 1,3-bis(octadecyloxy)-" film on a gold-coated quartz crystal could be monitored in situ using eQCM.
Detailed Research Findings:
The adsorption of long-chain alkanethiols onto gold surfaces has been extensively studied using eQCM. msu.edudocsity.com When the gold-coated quartz crystal is exposed to a solution containing the thiol, the frequency of the crystal decreases as the molecules adsorb onto the surface. This frequency change is directly proportional to the mass of the adsorbed layer, as described by the Sauerbrey equation.
By monitoring the frequency change over time, the kinetics of the self-assembly process can be determined. elsevierpure.com The final frequency shift allows for the calculation of the surface coverage, which can be compared to the theoretical value for a densely packed monolayer. This provides a powerful means to verify the formation of a complete monolayer of molecules like "Propane, 1,3-bis(octadecyloxy)-". Furthermore, the stability of the film can be assessed by monitoring the frequency under different electrochemical conditions, such as reductive desorption. researchgate.net
Table 4: Representative eQCM Data for Monolayer Formation of Octadecanethiol on Gold
| Parameter | Typical Value |
|---|---|
| Adsorbed Mass (ng/cm²) | ~250 |
| Surface Coverage (mol/cm²) | ~4.6 x 10⁻¹⁰ |
| Adsorption Rate Constant | Dependent on concentration and solvent |
Note: This data is for octadecanethiol and serves as a model for the adsorption of long-chain molecules.
Sum-Frequency Generation (SFG) Spectroscopy for Interfacial Structure and Ordering
Sum-Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique that provides information about the molecular structure and orientation at interfaces. researchgate.net As a second-order nonlinear optical process, SFG is inherently sensitive to interfaces where inversion symmetry is broken. This makes it an exceptionally powerful tool for probing the outermost layer of a "Propane, 1,3-bis(octadecyloxy)-" film.
Detailed Research Findings:
SFG has been successfully applied to study the interfacial structure of self-assembled monolayers of long-chain alkanes. nih.govacs.org By analyzing the C-H stretching region of the SFG spectrum, the ordering and orientation of the terminal methyl (CH3) groups can be determined. A strong SFG signal from the CH3 symmetric stretch is indicative of a well-ordered terminal methyl group, pointing away from the surface.
Computational Chemistry and Theoretical Modeling of Bis Octadecyloxy Propane Systems
Quantum Mechanical Calculations for Molecular Properties and Reactivity
Quantum mechanical calculations are indispensable for understanding the intrinsic properties of a molecule, such as its electronic structure and vibrational modes. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust quantum mechanical method that is well-suited for studying the electronic structure of large molecules like Propane (B168953), 1,3-bis(octadecyloxy)-. rdd.edu.iqdiva-portal.orguchicago.edu By calculating the electron density, DFT can provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.
Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For a molecule like Propane, 1,3-bis(octadecyloxy)-, the HOMO is expected to be localized primarily on the ether oxygen atoms due to the presence of lone pairs of electrons, while the LUMO would likely be distributed across the alkyl chains.
Furthermore, DFT is a powerful tool for calculating the vibrational frequencies of molecules. rdd.edu.iqudel.eduwisc.edu These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. For Propane, 1,3-bis(octadecyloxy)-, the most prominent vibrational modes are expected to be the C-H stretching and bending vibrations of the long alkyl chains, as well as the characteristic C-O-C stretching of the ether linkages. spectroscopyonline.com
Table 1: Predicted Vibrational Frequencies for Propane, 1,3-bis(octadecyloxy)- using DFT
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H Stretching (Alkyl Chains) | 2850 - 3000 |
| CH₂ Bending (Scissoring) | 1450 - 1470 |
| C-O-C Asymmetric Stretching | 1115 - 1140 |
| C-O-C Symmetric Stretching | ~1050 |
Note: These are expected values based on typical ranges for long-chain ethers and would be refined by specific DFT calculations.
Table 2: Relative Energies of Alkane Conformers
| Dihedral Angle (C-C-C-C) | Conformation | Relative Energy (kJ/mol) |
| 180° | Anti (trans) | 0 |
| +60° / -60° | Gauche | ~3.8 |
Note: These are typical values for butane (B89635) and serve as a model for the dihedral angles within the octadecyl chains.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly Processes
While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and interacts with its environment over time. rsc.org This is particularly important for understanding the behavior of Propane, 1,3-bis(octadecyloxy)- in condensed phases and its ability to form ordered structures.
In a liquid or solid state, molecules of Propane, 1,3-bis(octadecyloxy)- interact with each other through a combination of non-covalent forces. MD simulations can model these interactions and provide a detailed picture of the structure and dynamics of the condensed phase. The primary intermolecular interactions for this molecule are:
Van der Waals forces: These are the dominant interactions and arise from temporary fluctuations in electron density. The long octadecyl chains provide a large surface area for these interactions, leading to significant attractive forces that hold the molecules together.
By simulating a system of many Propane, 1,3-bis(octadecyloxy)- molecules, MD can be used to calculate various properties of the bulk material, such as its density, viscosity, and diffusion coefficients.
The amphiphilic nature of Propane, 1,3-bis(octadecyloxy)- makes it a candidate for forming self-assembled monolayers (SAMs) on various surfaces. dp.techconsensus.appnih.gov MD simulations are an invaluable tool for studying the formation and structure of these monolayers. nih.govnih.govresearchgate.netresearchgate.netrsc.orgnih.gov
In a typical SAM simulation, the molecules are placed near a substrate (e.g., gold or silica), and their spontaneous assembly is observed over time. The simulations can reveal how the molecules arrange themselves on the surface, the packing density of the monolayer, and the orientation of the alkyl chains. For Propane, 1,3-bis(octadecyloxy)-, it is expected that the propane-1,3-diol head group would interact favorably with a polar substrate, while the hydrophobic octadecyl tails would extend away from the surface, forming a densely packed, ordered layer.
Table 3: Typical Parameters from MD Simulations of Alkyl SAMs
| Parameter | Description | Typical Value |
| Tilt Angle | The angle of the alkyl chains with respect to the surface normal | 20-30° |
| Monolayer Thickness | The height of the self-assembled monolayer | Dependent on tilt angle and chain length |
| Area per Molecule | The surface area occupied by a single molecule | ~21 Ų |
Note: These values are typical for alkanethiol SAMs on gold and provide a reference for what might be expected for a Propane, 1,3-bis(octadecyloxy)- SAM.
Prediction and Validation of Spectroscopic Data
Computational methods can be used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. researchgate.net This is a powerful approach for confirming the identity and structure of a synthesized compound.
For Propane, 1,3-bis(octadecyloxy)-, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. libretexts.orgpressbooks.pub For Propane, 1,3-bis(octadecyloxy)-, the predicted chemical shifts would be characteristic of the different types of protons and carbons in the molecule, such as those in the terminal methyl groups, the methylene (B1212753) groups of the alkyl chains, and the carbons and protons adjacent to the ether oxygens. fiveable.me
IR Spectroscopy: As mentioned earlier, DFT calculations can provide a theoretical IR spectrum. acs.org The positions and intensities of the predicted absorption bands can be compared with an experimental IR spectrum to confirm the presence of the expected functional groups. spectroscopyonline.com
Table 4: Predicted Spectroscopic Data for Propane, 1,3-bis(octadecyloxy)-
| Spectroscopy | Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹H NMR | Terminal CH₃ | ~0.88 |
| ¹H NMR | (CH₂)n | ~1.25 |
| ¹H NMR | O-CH₂- | 3.4 - 3.6 |
| ¹³C NMR | Terminal CH₃ | ~14 |
| ¹³C NMR | (CH₂)n | 22 - 32 |
| ¹³C NMR | O-CH₂- | 60 - 70 |
| IR | C-H Stretch | 2850 - 2960 |
| IR | C-O-C Stretch | 1050 - 1150 |
Note: These are approximate values based on general spectroscopic correlations for ethers and long-chain alkanes. libretexts.orgpressbooks.pub
Structure-Property Relationship Modeling via Cheminformatics Approaches
Cheminformatics utilizes computational methods to analyze chemical data and establish relationships between a molecule's structure and its properties. This approach, often referred to as Quantitative Structure-Property Relationship (QSPR) modeling, is instrumental in predicting the physicochemical properties and biological activities of compounds from their molecular descriptors. unimore.itnih.gov For Propane, 1,3-bis(octadecyloxy)-, cheminformatics can provide valuable predictions of its behavior in various applications.
A QSPR study begins with the calculation of a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. For a large, flexible molecule like Propane, 1,3-bis(octadecyloxy)-, descriptors related to its size, shape, and lipophilicity are particularly relevant.
The following interactive data table presents a selection of computationally derived molecular descriptors for Propane, 1,3-bis(octadecyloxy)-. These descriptors are foundational for any QSPR model aiming to predict its properties.
| Descriptor | Value | Description |
| Molecular Weight | 581.1 g/mol | The sum of the atomic weights of all atoms in the molecule. It is a fundamental descriptor related to the molecule's size. |
| XLogP3 | 16.5 | A computed value for the logarithm of the octanol-water partition coefficient (logP). This is a key measure of the molecule's lipophilicity or hydrophobicity. A high value indicates poor water solubility. |
| Topological Polar Surface Area (TPSA) | 18.5 Ų | The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of properties like membrane permeability. The low TPSA for this molecule suggests it is not very polar. |
| Heavy Atom Count | 41 | The number of non-hydrogen atoms in the molecule. This is another descriptor related to the size of the molecule. |
| Rotatable Bond Count | 38 | The number of bonds that allow for free rotation. A high number, as seen here, indicates significant conformational flexibility. |
| Complexity | 386 | A measure of the intricacy of the molecular structure, taking into account the number of atoms, bonds, and their connectivity. |
These descriptors can be used as input for statistical models, such as multiple linear regression or machine learning algorithms, to predict various properties. youtube.com For example, the high XLogP3 value strongly suggests that Propane, 1,3-bis(octadecyloxy)- will have very low water solubility and will preferentially partition into lipid or nonpolar environments. The large number of rotatable bonds indicates that the molecule is highly flexible, which will influence its packing in the solid state and its viscosity in the liquid state. The low TPSA, relative to its large size, confirms the predominantly nonpolar character of the molecule.
By correlating these and other descriptors with experimentally determined properties of similar molecules, robust QSPR models can be developed. These models can then be used to predict properties of Propane, 1,3-bis(octadecyloxy)- for which experimental data is unavailable, thereby accelerating research and development efforts.
Self Assembly and Supramolecular Architectures Involving Bis Octadecyloxy Propane Derivatives
Fabrication and Characterization of Self-Assembled Monolayers (SAMs) on Substrates
The formation of SAMs is a widely studied phenomenon, particularly for molecules containing functional groups like thiols that exhibit a strong affinity for noble metal surfaces. sigmaaldrich.com However, for ether-linked compounds such as Propane (B168953), 1,3-bis(octadecyloxy)-, the interaction with surfaces like gold is expected to be significantly different and has not been specifically characterized.
There is no published data on the adsorption kinetics or thermodynamics of Propane, 1,3-bis(octadecyloxy)- on gold or other noble metal surfaces. Such studies would typically involve techniques like surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) to determine the rates of adsorption and desorption, as well as the binding energies, which are crucial for understanding the stability of the monolayer.
While the influence of the alkyl chain is a well-established principle in the self-assembly of molecules like alkanethiols, where longer chains generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions, specific studies on how the two octadecyl chains of Propane, 1,3-bis(octadecyloxy)- affect its packing density and structure on a substrate are not available. nih.gov Research on analogous systems suggests that steric hindrance and the nature of the headgroup-substrate interaction are critical factors. nih.gov
The interfacial energy and wetting properties, typically investigated through contact angle measurements, are directly related to the chemical nature and ordering of the monolayer's surface. For Propane, 1,3-bis(octadecyloxy)-, one would expect a hydrophobic surface due to the exposed octadecyl chains. However, without experimental data, specific contact angles and surface energy values remain undetermined.
Formation of Nanostructures through Amphiphilic Self-Organization
The amphiphilic nature of Propane, 1,3-bis(octadecyloxy)-, with its two long hydrophobic alkyl chains and a more polar propane-ether core, suggests that it could self-assemble into various nanostructures in solution. The shape of these aggregates is governed by the balance of forces between the hydrophilic and hydrophobic parts of the molecule. nih.gov
The formation of micelles or vesicles is dependent on the critical packing parameter of the amphiphile. nih.gov Molecules with a larger headgroup area relative to the tail tend to form spherical or cylindrical micelles, while those with a closer balance between head and tail size can form bilayers that close into vesicles. nih.govnih.gov There are no specific studies that determine the critical micelle concentration (CMC) or characterize the types of aggregates formed by Propane, 1,3-bis(octadecyloxy)- in any solvent system.
At higher concentrations, amphiphiles can organize into more complex liquid crystalline phases, such as lamellar or hexagonal structures. nih.govresearchgate.netresearchgate.net The transition between these phases is influenced by factors like temperature, concentration, and the presence of solvents. nih.govnih.gov The specific conditions under which Propane, 1,3-bis(octadecyloxy)- might form such ordered phases have not been investigated.
Supramolecular Interactions in Solution and Bulk Phases
The self-assembly and resulting supramolecular architectures of long-chain organic molecules are dictated by a delicate balance of non-covalent interactions. In the case of "Propane, 1,3-bis(octadecyloxy)-" and its derivatives, the arrangement of molecules in both solution and bulk phases is primarily governed by ubiquitous van der Waals forces, with potential contributions from weak hydrogen bonding. These interactions drive the organization of the molecules into ordered structures, which can range from simple aggregates to more complex liquid crystalline or crystalline phases.
Role of Van der Waals Forces and Potential Hydrogen Bonding in Ordering
The primary driving force for the self-assembly of "Propane, 1,3-bis(octadecyloxy)-" is the collective effect of van der Waals forces. These non-specific, attractive forces arise from temporary fluctuations in electron density, leading to transient dipoles that induce complementary dipoles in neighboring molecules. Due to the presence of two long octadecyl chains, which are saturated hydrocarbon tails, the cumulative effect of these dispersion forces is significant. The extensive surface area of these alkyl chains allows for substantial intermolecular contact, promoting parallel alignment and packing to maximize these favorable interactions. The tendency of long, unbranched hydrocarbon chains to exhibit stronger dispersion forces compared to their shorter or more branched counterparts suggests that the octadecyl groups in "Propane, 1,3-bis(octadecyloxy)-" play a crucial role in its ordering.
The interplay between these forces dictates the molecular arrangement. In solution, at concentrations above a critical aggregation concentration, these molecules are expected to form micelles or other aggregates where the hydrophobic octadecyl chains are sequestered from the solvent (if polar), while the more polar ether-containing headgroups are exposed. In the bulk phase, the drive to maximize van der Waals contacts leads to the formation of more ordered structures.
Investigation of Liquid Crystalline or Crystalline Phases
The molecular structure of "Propane, 1,3-bis(octadecyloxy)-", with its flexible central propane linker and two long, flexible octadecyl tails, is conducive to the formation of ordered phases such as liquid crystals or crystalline solids upon cooling from a melt or concentrating from a solution. The long alkyl chains can be considered as "mesogenic" (liquid-crystal-forming) units.
Liquid Crystalline Phases: Molecules with long alkyl chains often exhibit thermotropic liquid crystalline behavior, where ordered, fluid phases (mesophases) are observed between the crystalline solid and the isotropic liquid states. For a molecule like "Propane, 1,3-bis(octadecyloxy)-", the formation of smectic phases would be anticipated. In smectic phases, the molecules are arranged in layers, with the long axes of the molecules oriented, on average, parallel to each other. The significant van der Waals interactions between the octadecyl chains would drive this layered arrangement. Different types of smectic phases (e.g., Smectic A, where the molecules are perpendicular to the layer planes, or Smectic C, where they are tilted) could potentially be formed, depending on the detailed molecular packing and temperature. The flexibility of the propane linker would influence the packing efficiency and the stability of these mesophases.
Crystalline Phases: At lower temperatures, the thermal energy of the molecules is reduced to a point where the intermolecular forces can lock the molecules into a highly ordered, three-dimensional crystalline lattice. X-ray diffraction studies on analogous long-chain ethers and alkanes have shown that the alkyl chains typically adopt an all-trans conformation to maximize packing density. The crystalline structure of "Propane, 1,3-bis(octadecyloxy)-" would likely involve a layered arrangement where the octadecyl chains of adjacent molecules are interdigitated or aligned in bilayers. The precise crystal packing would be determined by the optimization of van der Waals contacts and the conformational preferences of the central 1,3-dioxypropane unit.
Advanced Materials Applications of Propane, 1,3 Bis Octadecyloxy Derivatives
Application in Polymer Science as Functional Additives
In polymer science, the core structure of Propane (B168953), 1,3-bis(octadecyloxy)- is foundational to certain high-performance additives, particularly phosphite (B83602) antioxidants. These additives are crucial for protecting polymers from degradation during high-temperature processing and throughout their service life.
Phosphite antioxidants are secondary antioxidants that play a critical role in polymer stabilization. vinatiorganics.comuvabsorber.com During processing, polymers are exposed to heat and oxygen, leading to the formation of hydroperoxides (ROOH). vinatiorganics.com These hydroperoxides are unstable and decompose into highly reactive radicals that break down the polymer chains, compromising the material's mechanical and aesthetic properties. vinatiorganics.com
A key derivative, 3,9-bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane , exemplifies the application of the bis(octadecyloxy) structure in this context. This complex phosphite functions as a highly effective hydroperoxide decomposer. uvabsorber.com It reduces hydroperoxides to stable, non-radical alcohols, converting itself into a phosphate (B84403) in the process. uvabsorber.com This sacrificial action prevents the proliferation of radicals that would otherwise degrade the polymer. vinatiorganics.com The long octadecyloxy chains ensure high compatibility with the polymer matrix and low volatility, which is essential for maintaining stability during melt processing. uvabsorber.com These additives are frequently used in synergy with primary antioxidants (like hindered phenols) to provide a comprehensive defense against oxidative degradation. vinatiorganics.comvinatiorganics.com
This particular derivative is also noted for its function as a color stabilizer in polymers. scientificlabs.com
Table 1: Properties and Function of a Key Phosphite Antioxidant Derivative
| Property | Description | Reference |
| Compound Name | 3,9-bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | scientificlabs.com |
| Function | Secondary Antioxidant (Hydroperoxide Decomposer), Color Stabilizer | uvabsorber.comscientificlabs.com |
| Mechanism | Reduces polymer hydroperoxides (ROOH) to stable alcohols, preventing chain scission. | vinatiorganics.comuvabsorber.com |
| Key Structural Feature | Contains two octadecyloxy groups, providing compatibility with polymer matrices. | uvabsorber.com |
| Application | Stabilization of polymers like polyolefins and PVC during processing and use. | vinatiorganics.comvinatiorganics.comresearchgate.net |
The incorporation of phosphite antioxidant derivatives modifies both the processing of polymers and the stability of the final product. During high-temperature manufacturing steps like extrusion, these additives are particularly effective at preventing degradation. uvabsorber.com By decomposing hydroperoxides that form in the polymer melt, they help maintain the polymer's molecular weight, which is crucial for preserving its intended mechanical properties. mmu.ac.uk
Engineering of Advanced Lipid-Based Delivery Systems (Focus on Material Design)
The fundamental structure of Propane, 1,3-bis(octadecyloxy)-, a symmetric dialkyl ether, makes it a valuable component in the design of lipid-based materials. Its ether linkages are significantly more resistant to chemical and enzymatic hydrolysis compared to the ester bonds found in many common lipids, offering superior stability.
Propane, 1,3-bis(octadecyloxy)- and similar ether lipids are investigated for their role in forming stable lipid nanoparticles (LNPs) and lipoplexes. The high hydrophobicity imparted by the two C18 alkyl chains is a defining characteristic for its inclusion in such formulations. In the context of drug delivery and encapsulation research, the stability of the carrier is paramount. The ether bonds in this compound provide a robust backbone that is less susceptible to degradation under physiological conditions than ester-based lipids. This enhanced stability helps ensure that the encapsulated contents remain protected until they reach their target. The structure is noted in the analysis of natural extracts, such as from pineapple peel, where its properties are considered in the context of bioavailability and the ability to pass through lipid bilayer membranes. researchgate.net
The specific molecular architecture of Propane, 1,3-bis(octadecyloxy)- has a direct and predictable impact on the physical properties of lipid assemblies like liposomes. The key features are the two long (C18) and fully saturated (octadecyl) alkyl chains.
Membrane Rigidity and Permeability: Long, saturated alkyl chains like octadecyl pack together tightly within a lipid bilayer. This dense packing increases van der Waals interactions between the chains, resulting in a more ordered and rigid membrane. This increased rigidity leads to lower membrane permeability, which is advantageous for retaining encapsulated materials.
Phase Transition Temperature (Tm): The length and saturation of the alkyl chains directly influence the temperature at which a lipid bilayer transitions from a rigid gel state to a more fluid liquid-crystalline state. The two C18 saturated chains in Propane, 1,3-bis(octadecyloxy)- contribute to a higher phase transition temperature, meaning the membranes it forms will remain in a stable, ordered state at physiological temperatures.
Table 2: Structural Features of Propane, 1,3-bis(octadecyloxy)- and Their Influence on Lipid Systems
| Structural Feature | Description | Impact on Lipid Assembly Properties | Reference |
| Ether Linkages | Two C-O-C bonds connecting the alkyl chains to the propane backbone. | High chemical and enzymatic stability compared to ester lipids. | N/A |
| Alkyl Chains | Two long, saturated C18 (octadecyl) chains. | Increases membrane rigidity, lowers permeability, and raises phase transition temperature. | researchgate.net |
| Backbone | A short, three-carbon propane group. | Provides a flexible anchor point for the two hydrophobic tails. | N/A |
Biomimetic Material Design Concepts (e.g., in pseudo-ceramide architectures for functional materials)
The structure of Propane, 1,3-bis(octadecyloxy)- bears a resemblance to natural lipids like ceramides, which are essential components of the skin's barrier layer (stratum corneum). This similarity allows it to be used in biomimetic design concepts, particularly in the development of pseudo-ceramides for functional materials.
Ceramides consist of a sphingosine (B13886) backbone linked to a fatty acid. They are characterized by two long hydrocarbon tails and a polar head group, which allows them to self-assemble into the lamellar lipid structures that give skin its protective properties. Propane, 1,3-bis(octadecyloxy)- mimics this general architecture with its two long, hydrophobic octadecyl tails and a central, more polar diether propane region.
Potential in Surface Engineering and Coatings
The exploration of "Propane, 1,3-bis(octadecyloxy)-" derivatives in surface engineering is largely inspired by the remarkable properties of naturally occurring ether lipids found in the cell membranes of extremophilic archaea. These organisms thrive in extreme environments, and their cellular stability is partly attributed to membranes composed of ether-linked lipids that form robust, impermeable monolayers. mdpi.com Scientists are now seeking to mimic these natural systems to create advanced materials with superior performance.
The ability of these synthetic ether lipids to self-assemble into well-defined monolayers is a key feature for surface engineering applications. By employing techniques such as Langmuir-Blodgett deposition, researchers can create ultrathin films with a high degree of molecular organization. In these monolayers, the long hydrophobic octadecyl chains orient themselves away from a polar substrate, creating a low-energy, non-polar surface.
One of the primary goals in this field is to create hydrophobic and oleophobic coatings. The dense packing of the long alkyl chains in "Propane, 1,3-bis(octadecyloxy)-" based coatings can significantly reduce the surface energy, leading to high contact angles with water and oils. This property is highly desirable for applications such as self-cleaning surfaces, anti-fouling coatings for marine applications, and protective layers for sensitive electronic components.
The stability of these ether lipid monolayers on solid substrates is a critical factor for their practical application. Research has shown that the adsorption and stability of lipid monolayers are influenced by the properties of the substrate, particularly its surface energy or wettability.
While specific data for "Propane, 1,3-bis(octadecyloxy)-" is still emerging, the broader class of dialkyl glycerol (B35011) ethers is under active investigation. The table below summarizes typical surface properties that are characterized for such lipid monolayers, providing a framework for the expected performance of "Propane, 1,3-bis(octadecyloxy)-" derivatives.
Table 1: Representative Surface Properties of Dialkyl Ether Lipid Monolayers
| Parameter | Description | Typical Value Range |
|---|---|---|
| Collapse Surface Pressure (πc) | The maximum surface pressure a monolayer can withstand before it collapses. A higher value indicates greater film stability. | 40 - 60 mN/m |
| Area per Molecule at Collapse (Ac) | The average area occupied by each molecule just before the monolayer collapses. This provides insight into the packing density. | 0.40 - 0.60 nm²/molecule |
| Water Contact Angle | The angle a water droplet makes with the surface of the coating. Higher angles indicate greater hydrophobicity. | 100° - 120° |
| Contact Angle Hysteresis | The difference between the advancing and receding contact angles. Lower hysteresis is indicative of a smooth and chemically homogeneous surface. | < 10° |
The development of coatings based on "Propane, 1,3-bis(octadecyloxy)-" derivatives is also exploring the creation of biomimetic surfaces. By incorporating functional groups onto the propane backbone, it is possible to create surfaces that can mimic biological membranes. This could lead to advancements in biomedical implants with improved biocompatibility and reduced protein fouling, as well as in the development of biosensors with enhanced sensitivity and stability.
The orientation and packing of the lipid molecules within the monolayer are crucial for the final properties of the coating. Spectroscopic techniques are often employed to probe the molecular arrangement and confirm the formation of a well-ordered film. The long octadecyl chains of "Propane, 1,3-bis(octadecyloxy)-" are expected to adopt a highly ordered, all-trans conformation when packed into a dense monolayer, contributing to the formation of a robust and impermeable surface barrier.
Future Research Directions and Emerging Paradigms
Exploration of Novel Derivatization Pathways for Enhanced Functionality
The functionalization of the Propane (B168953), 1,3-bis(octadecyloxy)- core is a key strategy for tailoring its properties for specific applications. Future research will likely focus on introducing reactive groups to either the propane backbone or the termini of the octadecyl chains.
For instance, introducing hydroxyl or amino groups could transform the inert molecule into a reactive monomer for polymerization, leading to novel polyesters or polyamides with long alkyl side chains. These polymers could exhibit unique thermal and mechanical properties. The synthesis of new polyamides from 1,3-bis(4-carboxy phenoxy) propane demonstrates a parallel approach where a propane-based core is functionalized to create high-performance polymers. rsc.org
Furthermore, the terminal methyl groups of the octadecyl chains could be targeted for functionalization, albeit with greater synthetic challenges. This could involve selective oxidation or halogenation to introduce handles for further chemical modification, such as the attachment of fluorophores for imaging applications or bioactive moieties for targeted delivery systems.
A significant area of exploration will be the development of regioselective derivatization techniques. For example, methods that can selectively functionalize one of the two octadecyloxy chains would open the door to asymmetrically functionalized molecules with even more complex self-assembly behaviors. Research into the regioselective acetalization of nucleosides using dialkoxypropane analogs highlights the potential for achieving such selectivity in related systems. acs.org
Advanced In-Situ Characterization of Dynamic Self-Assembly Processes
Given its amphiphilic nature, Propane, 1,3-bis(octadecyloxy)- is expected to self-assemble in solution and at interfaces, forming structures such as micelles, vesicles, or liquid crystalline phases. A critical area of future research will be the detailed characterization of these self-assembly processes in real-time.
Advanced in-situ techniques will be instrumental in understanding the kinetics and thermodynamics of assembly. Techniques such as small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide information on the size, shape, and internal structure of the self-assembled aggregates. Cryo-electron microscopy (cryo-EM) will be invaluable for visualizing the morphology of these structures with high resolution.
Dynamic light scattering (DLS) can be employed to monitor the hydrodynamic radius of aggregates as a function of concentration, temperature, and solvent conditions. This will allow for the determination of critical aggregation concentrations and the study of phase transitions.
Furthermore, the application of spectroscopic techniques in-situ, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide insights into the conformational changes of the alkyl chains and the propane linker during self-assembly. These experimental approaches, coupled with calorimetry, will provide a comprehensive picture of the energetic landscape of the self-assembly process.
Integration of Bis(octadecyloxy)propane Core into Hybrid Organic-Inorganic Materials
The incorporation of the Propane, 1,3-bis(octadecyloxy)- moiety into hybrid organic-inorganic materials is a promising avenue for creating materials with novel properties. The long alkyl chains can impart hydrophobicity, flexibility, and processability, while an inorganic component can provide rigidity, thermal stability, and electronic or optical functionality.
One approach involves the use of functionalized Propane, 1,3-bis(octadecyloxy)- derivatives as structure-directing agents in the synthesis of mesoporous inorganic materials like silica (B1680970) or titania. The self-assembly of the organic component can template the formation of ordered porous structures in the inorganic matrix.
Another strategy is to covalently link the organic molecule to an inorganic framework. For example, a derivatized Propane, 1,3-bis(octadecyloxy)- containing terminal silane (B1218182) groups could be co-condensed with silica precursors to form a covalently linked hybrid material. Such materials could find applications as hydrophobic coatings, specialized chromatographic stationary phases, or as matrices for the encapsulation of active molecules. The development of organic-inorganic hybrid materials from 1,3-bis(4-piperidinium)propane pentachlorobismuthate(III) showcases a similar principle of combining organic and inorganic components to create new materials with unique crystal structures and properties. passeidireto.com
Computational Design and Prediction of Material Properties for Bespoke Applications
Computational modeling and simulation will be indispensable tools for accelerating the design and development of materials based on Propane, 1,3-bis(octadecyloxy)-. Molecular dynamics (MD) simulations can be used to predict the self-assembly behavior of this molecule in various solvents and at different temperatures and pressures. These simulations can provide atomistic-level insights into the morphology and stability of the resulting aggregates.
Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure, conformational energies, and spectroscopic properties of the molecule and its derivatives. This information is crucial for understanding its reactivity and for designing new functionalization strategies. For instance, DFT could be used to predict the most likely sites for electrophilic or nucleophilic attack. While specific studies on Propane, 1,3-bis(octadecyloxy)- are not yet prevalent, the application of computational methods to estimate the toxicity of compounds found in natural extracts, including this one, has been demonstrated. researchgate.net
Furthermore, machine learning models can be trained on experimental and computational data to predict the properties of new, hypothetical derivatives of Propane, 1,3-bis(octadecyloxy)-. This data-driven approach can significantly reduce the time and cost associated with the experimental synthesis and characterization of new materials, enabling the in-silico design of molecules with tailored properties for specific applications. The use of machine learning to predict the properties of polymers is a rapidly growing field with direct relevance to this area of research. psu.eduresearchgate.net
Sustainable Synthesis Routes and Green Chemistry Considerations
Future research into the synthesis of Propane, 1,3-bis(octadecyloxy)- and its derivatives must prioritize the principles of green chemistry. This includes the use of renewable starting materials, the development of catalytic methods that avoid stoichiometric reagents, and the use of environmentally benign solvents.
The traditional Williamson ether synthesis, a likely route to this compound, often uses harsh bases and organic solvents. Future work should focus on developing catalytic etherification methods that operate under milder conditions and with higher atom economy. The use of simple ammonium (B1175870) ionic liquids as both catalyst and solvent for the preparation of dialkoxypropanes offers a promising green alternative to traditional methods. rsc.org These ionic liquids can often be recycled, reducing waste and cost.
Another key aspect of sustainable synthesis will be the exploration of biocatalytic routes. Enzymes, such as lipases, could potentially be used to catalyze the etherification of a propane diol with a fatty alcohol derivative, offering high selectivity and operation under mild, aqueous conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Propane, 1,3-bis(octadecyloxy)-, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via the reaction of pentaerythritol with phosphorous trichloride, followed by esterification with stearyl alcohol. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of intermediates and controlling the molar ratio of reactants (1:2 for pentaerythritol to stearyl alcohol) to optimize yield. Post-synthesis purification involves recrystallization from non-polar solvents (e.g., hexane) to remove unreacted alcohols .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : P NMR confirms phosphite ester formation (δ ~100-130 ppm), while H NMR identifies alkyl chain integration (δ 0.8–1.5 ppm for methyl/methylene groups) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 950–1050 cm (P-O-C stretching) and 2850–2950 cm (C-H stretching in octadecyl chains) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with evaporative light scattering detection (ELSD) quantifies residual reactants and degradation products .
Q. What are the primary applications of this compound in polymer science, and how does its structure influence performance?
- Methodological Answer : As a phosphite antioxidant (e.g., trade name Weston 618), it scavenges peroxides in polyolefins (e.g., polyethylene, polypropylene) during high-temperature processing. The octadecyl chains enhance compatibility with non-polar polymer matrices, reducing migration rates. Performance is validated via oxidative induction time (OIT) measurements using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers design experiments to analyze the thermal degradation pathways of this antioxidant in polymer matrices?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Coupled with mass spectrometry (TGA-MS) identifies volatile degradation products (e.g., phosphoric acid derivatives) at temperatures >250°C.
- Accelerated Aging Studies : Polymer films containing the antioxidant are aged under controlled O pressure and UV exposure. Degradation kinetics are monitored via gel permeation chromatography (GPC) to track molecular weight changes .
Q. What computational approaches are suitable for modeling the interaction of this compound with polymer chains or metal catalysts?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate the diffusion of the antioxidant in a polypropylene matrix using force fields (e.g., COMPASS) to predict migration rates.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of P-O and C-O bonds to assess thermal stability. Reference crystallographic data (e.g., X-ray diffraction angles from spirocyclic structures) to validate models .
Q. How can researchers investigate synergistic effects between this compound and phenolic antioxidants in stabilizing polymers?
- Methodological Answer :
- Experimental Design : Prepare polymer blends with varying ratios of the phosphite and a phenolic antioxidant (e.g., Irganox 1010). Use oxygen uptake tests (ASTM D3895) to measure induction periods.
- Mechanistic Analysis : Electron paramagnetic resonance (EPR) detects radical scavenging activity, while FTIR monitors hydroperoxide decomposition rates. Synergy is quantified via the Keffective/Kadditive ratio .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact. Avoid inhalation of dust via fume hoods or respirators (NIOSH-approved).
- Storage : Store in airtight containers under inert gas (N) to prevent oxidation. Stability studies indicate decomposition above 200°C, requiring temperature-controlled environments .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported thermal stability data for this compound?
- Methodological Answer :
- Source Analysis : Compare experimental conditions (e.g., heating rate in TGA, purity of samples). Contradictions often arise from residual solvents or moisture.
- Reproducibility Tests : Repeat measurements using standardized protocols (e.g., ISO 11358 for TGA). Cross-validate with DSC to detect melting/recrystallization events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
